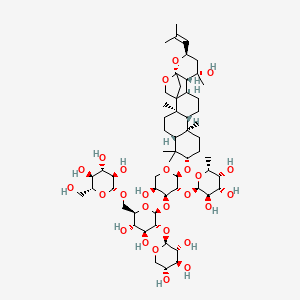
Jujuboside D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jujuboside D is a compound that has been isolated from the plant Ziziphus jujuba . It is a type of triterpenoid . The molecular formula of Jujuboside D is C58H94O26 .
Synthesis Analysis
The synthesis of Jujuboside D involves various kinds of chromatography and the structures are identified on the basis of spectral analysis . The triterpene synthesis pathways of Ziziphus jujuba are the MVA synthesis pathway .Molecular Structure Analysis
The molecular structure of Jujuboside D has been established through spectral analysis . The molecular weight of Jujuboside D is 1207.35 g/mol .Chemical Reactions Analysis
Jujuboside D is one of the compounds that were isolated from Ziziphus jujuba Mill var. Spinosa (Bunge) Hu ex. H. F. Chou . The chemical reactions involved in the isolation and identification of Jujuboside D are not explicitly mentioned in the available literature.Scientific Research Applications
Jujuboside D: A Comprehensive Analysis of Scientific Research Applications
Anti-Inflammatory Activity: Jujuboside D has been found to exhibit lipoxygenase-inhibiting activity, which can help in reducing inflammation. This suggests potential applications in treating conditions associated with inflammation, such as arthritis or asthma .
Sedative and Hypnotic Effects: Research indicates that Jujuboside B, closely related to Jujuboside D, possesses sedative and hypnotic activities. This points towards its use in managing sleep disorders and providing a natural alternative for inducing sleep .
Antitumor Potential: Jujuboside B has also shown antitumor activities, hinting at the possibility of Jujuboside D being useful in cancer research for its potential to inhibit tumor growth or proliferation .
Cardiovascular Protection: Studies suggest that Jujubosides can have a protective effect on the cardiovascular system, which may include reducing the risk of coronary artery disease or alleviating symptoms associated with it .
Liver Protection: The anti-inflammatory properties of Jujuboside D may extend to protecting the liver from injury, possibly by reducing inflammation-induced damage .
Neuroprotective Effects: Compounds from Ziziphus jujuba, including Jujuboside D, have been identified with significant neuroprotective effects. This could lead to applications in treating neurodegenerative diseases or brain injuries .
Anti-Anxiety and Antidepressant Effects: Jujubosides have been implicated in treating depression and anxiety, potentially through modulation of neurotransmitter systems or neuroprotective pathways .
Metabolic Regulation: There is evidence to suggest that Jujubosides can influence metabolic processes, which may include regulating lipid levels or glucose metabolism, indicating potential use in metabolic syndrome management .
Phytochemical diversity and pharmacological effects of … - Springer Advances in pharmacological effects of jujuboside B Exploring the Active Components - Springer Protective Effects of Jujubosides on 6 … - MDPI
Mechanism of Action
Target of Action
Jujuboside D is a dammarane-type saponin that can be isolated from the seeds of Ziziphus jujuba It’s known that jujuboside d showed lipoxygenase-inhibiting activity . It also revealed a moderate inhibitory effect against pro-inflammatory cytokine TNF-a release in LPS-induced RAW 246.7 macrophages .
Mode of Action
It’s known that jujuboside d interacts with its targets, leading to the inhibition of lipoxygenase and the release of pro-inflammatory cytokine tnf-a . This suggests that Jujuboside D may exert its effects by modulating inflammatory responses.
Biochemical Pathways
Given its lipoxygenase-inhibiting activity and its effect on pro-inflammatory cytokine tnf-a release , it can be inferred that Jujuboside D may influence pathways related to inflammation and immune response.
Result of Action
Given its lipoxygenase-inhibiting activity and its effect on pro-inflammatory cytokine tnf-a release , it can be inferred that Jujuboside D may have anti-inflammatory effects at the molecular and cellular levels.
Action Environment
It’s known that the ziziphus genus, from which jujuboside d is derived, is prevalent in subtropical and warm-temperate regions worldwide . This suggests that the plant’s growth environment may influence the production and potency of Jujuboside D.
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24-,25-,26+,27+,28-,29+,30+,31-,32+,33-,34+,35-,36+,37+,38+,39-,40-,41+,42+,43-,44-,45+,46+,47-,48+,49-,50-,51-,52-,54-,55+,56-,57-,58+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKRFLVYJLIZFD-SWCBQSDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jujuboside D | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

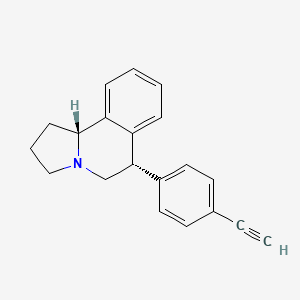

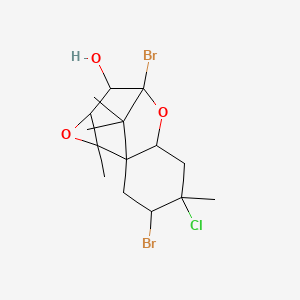
![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)
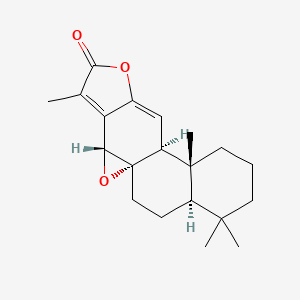

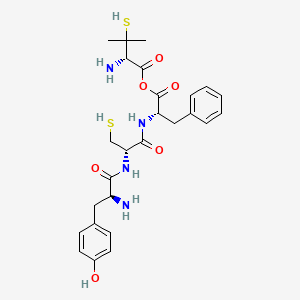
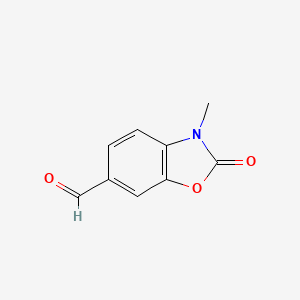
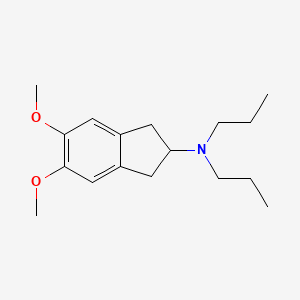
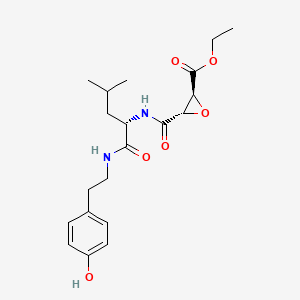
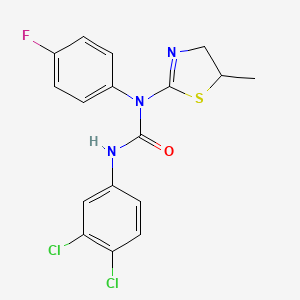

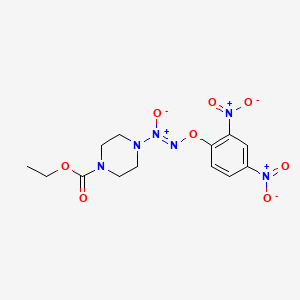
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1673095.png)